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Compound of Interest

Compound Name: N-(2-Methoxyphenyl)acetamide

Cat. No.: B159678 Get Quote

This technical guide provides an in-depth analysis of the spectral data of N-(2-
Methoxyphenyl)acetamide (also known as o-acetanisidide), a key intermediate in various

chemical syntheses.[1] This document is intended for researchers, scientists, and professionals

in drug development, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) characteristics. The guide emphasizes not only the

data itself but also the underlying principles and experimental considerations crucial for

accurate characterization.

Introduction: The Molecular Profile of N-(2-
Methoxyphenyl)acetamide
N-(2-Methoxyphenyl)acetamide, with the chemical formula C₉H₁₁NO₂, is a member of the

acetamide and methoxybenzene families.[2] Its structure, featuring a methoxy-substituted

phenyl ring and an acetamide group, makes it a versatile precursor in organic synthesis,

particularly in medicinal chemistry and material science.[1] Accurate and comprehensive

spectral analysis is paramount for confirming the identity, purity, and structure of this compound

in any research and development setting. This guide delves into the core spectroscopic

techniques used for its characterization.

Molecular Structure:

Caption: Molecular structure of N-(2-Methoxyphenyl)acetamide.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For N-(2-Methoxyphenyl)acetamide, both ¹H and ¹³C NMR provide unambiguous

structural confirmation.

¹H NMR Spectral Analysis
The ¹H NMR spectrum of N-(2-Methoxyphenyl)acetamide, typically recorded in a deuterated

solvent like CDCl₃, reveals distinct signals for the aromatic, methoxy, acetyl, and amide

protons.

Experimental Protocol: ¹H NMR Spectroscopy

Sample Preparation: Dissolve 5-25 mg of N-(2-Methoxyphenyl)acetamide in approximately

0.6-0.7 mL of deuterated chloroform (CDCl₃).[3][4] Ensure the sample is fully dissolved to

create a homogenous solution.[4]

Filtration: Filter the solution through a pipette with a small cotton or glass wool plug into a

clean, dry 5 mm NMR tube to remove any particulate matter.[5]

Instrument Parameters:

Spectrometer: 300 MHz or higher for better resolution.

Solvent: CDCl₃.

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Acquisition: Standard proton acquisition parameters with a sufficient number of scans to

achieve a good signal-to-noise ratio.

Interpretation of the ¹H NMR Spectrum:

The chemical shifts (δ) are influenced by the electronic environment of the protons. The

electron-donating methoxy group and the electron-withdrawing, yet ortho-para directing,

acetamido group create a specific chemical shift pattern for the aromatic protons.
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Assignment
Chemical Shift

(ppm)
Multiplicity Integration

Coupling

Constants (J,

Hz)

Amide (N-H) ~8.35 Broad Singlet 1H -

Aromatic (H-6) ~7.80
Doublet of

Doublets
1H J ≈ 7.9, 1.6 Hz

Aromatic (H-4) ~7.02
Doublet of

Triplets
1H J ≈ 7.9, 1.6 Hz

Aromatic (H-5) ~6.94
Doublet of

Triplets
1H J ≈ 7.9, 1.6 Hz

Aromatic (H-3) ~6.86
Doublet of

Doublets
1H J ≈ 7.9, 1.6 Hz

Methoxy (-OCH₃) ~3.85 Singlet 3H -

Acetyl (-CH₃) ~2.18 Singlet 3H -

Data sourced from ChemicalBook.[6][7]

Causality Behind the Assignments:

Amide Proton: The broadness of the N-H signal is due to quadrupole broadening from the

nitrogen atom and potential hydrogen bonding. Its downfield shift is a result of the

deshielding effect of the adjacent carbonyl group.

Aromatic Protons: The ortho-disubstituted benzene ring gives rise to a complex splitting

pattern. The proton at the 6-position is deshielded by the anisotropic effect of the nearby

carbonyl group, hence its downfield shift. The protons at positions 3, 4, and 5 are influenced

by both the methoxy and acetamido groups, resulting in their specific chemical shifts. The

coupling constants are typical for ortho (~7-9 Hz) and meta (~1-3 Hz) coupling in aromatic

systems.[8]

Methoxy and Acetyl Protons: These appear as sharp singlets as there are no adjacent

protons to couple with. The methoxy protons are deshielded by the attached oxygen atom,
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while the acetyl protons are deshielded by the adjacent carbonyl group.

¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

The sample preparation is the same as for ¹H NMR. The instrument is tuned to the ¹³C

frequency, and a proton-decoupled spectrum is typically acquired to simplify the spectrum to

single lines for each unique carbon atom.

Interpretation of the ¹³C NMR Spectrum:

Assignment Chemical Shift (ppm)

Carbonyl (C=O) ~168.5

Aromatic (C-2) ~147.8

Aromatic (C-1) ~128.4

Aromatic (C-4) ~123.8

Aromatic (C-6) ~121.5

Aromatic (C-5) ~120.9

Aromatic (C-3) ~110.2

Methoxy (-OCH₃) ~55.6

Acetyl (-CH₃) ~24.6

Note: Specific peak assignments can vary slightly based on the solvent and experimental

conditions. The provided values are representative.

Causality Behind the Assignments:

Carbonyl Carbon: This carbon is significantly deshielded due to the double bond to the highly

electronegative oxygen atom, resulting in a chemical shift far downfield.
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Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the

substituents. The carbon attached to the oxygen of the methoxy group (C-2) is the most

deshielded among the ring carbons. The carbon attached to the nitrogen (C-1) is also

deshielded. The other aromatic carbons have chemical shifts in the typical aromatic region

(110-150 ppm).

Aliphatic Carbons: The methoxy and acetyl methyl carbons appear in the upfield region of

the spectrum, as expected for sp³ hybridized carbons.

Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a

molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a convenient method for solid samples as it requires minimal sample preparation.

Background Spectrum: Record a background spectrum of the clean ATR crystal.

Sample Application: Place a small amount of powdered N-(2-Methoxyphenyl)acetamide
onto the ATR crystal.

Pressure Application: Apply pressure using the instrument's clamp to ensure good contact

between the sample and the crystal.

Spectrum Acquisition: Acquire the sample spectrum.

Cleaning: Clean the crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft

cloth.

Interpretation of the IR Spectrum:

The IR spectrum of N-(2-Methoxyphenyl)acetamide shows characteristic absorption bands

for the N-H, C=O, C-N, C-O, and aromatic C-H bonds.
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Wavenumber (cm⁻¹) Vibrational Mode Functional Group

~3290 N-H stretch Amide

~3100-3000 C-H stretch Aromatic

~2950 C-H stretch Methyl

~1660 C=O stretch (Amide I) Amide

~1540 N-H bend (Amide II) Amide

~1600, ~1500, ~1450 C=C stretch Aromatic Ring

~1250 Asymmetric C-O-C stretch Aryl ether

~1030 Symmetric C-O-C stretch Aryl ether

~750 C-H out-of-plane bend Ortho-disubstituted aromatic

Data compiled from various sources and spectroscopic correlation tables.[2][9][10][11][12][13]

[14][15][16][17][18][19][20]

Causality Behind the Assignments:

N-H and C=O Stretching: The position of the N-H stretching vibration is indicative of a

secondary amide.[3][12][21] The strong absorption for the C=O stretch is a hallmark of the

amide functional group (Amide I band).[22][23][24] The N-H bending vibration (Amide II

band) is also characteristic of secondary amides.[3]

Aromatic Vibrations: The C-H stretching vibrations above 3000 cm⁻¹ are characteristic of

aromatic protons.[2][11][18][25] The C=C stretching vibrations within the ring give rise to a

series of bands in the 1600-1450 cm⁻¹ region.[2][11] The strong absorption around 750 cm⁻¹

is a key indicator of ortho-disubstitution on the benzene ring.[16][19]

Ether Linkage: The characteristic C-O stretching vibrations confirm the presence of the

methoxy group.

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which can be used for structural elucidation and confirmation.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: Prepare a dilute solution of N-(2-Methoxyphenyl)acetamide in a

volatile organic solvent such as dichloromethane or ethyl acetate.

GC Conditions:

Injector: Split/splitless injector, typically in split mode to avoid overloading the column.

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

Oven Program: A temperature ramp to ensure good separation and peak shape (e.g., start

at 100°C, ramp to 250°C).

MS Conditions:

Ionization: Electron Ionization (EI) at 70 eV.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Scan Range: m/z 40-300.

Interpretation of the Mass Spectrum:

The mass spectrum of N-(2-Methoxyphenyl)acetamide will show a molecular ion peak (M⁺˙)

at m/z 165, corresponding to its molecular weight. The fragmentation pattern is key to

confirming the structure.

Proposed Fragmentation Pathway:
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N-(2-Methoxyphenyl)acetamide
(M⁺˙, m/z 165)

[M - CH₂CO]⁺˙
m/z 123Loss of ketene

[M - CH₃]⁺
m/z 150

Loss of methyl radical

[CH₃CO]⁺
m/z 43

α-cleavage

[C₇H₇O]⁺
m/z 107- CH₄

[C₆H₅O]⁺
m/z 93

- CO

Click to download full resolution via product page

Caption: Proposed EI-MS fragmentation pathway for N-(2-Methoxyphenyl)acetamide.

Key Fragments and Their Origins:

m/z 165 (M⁺˙): The molecular ion.

m/z 123: This significant peak arises from the loss of a neutral ketene molecule (CH₂=C=O)

via a McLafferty-like rearrangement.[5][26][27][28][29]

m/z 108: Loss of the acetyl group (CH₃CO•) via alpha-cleavage.[30][31][32][33][34]* m/z 92:

Subsequent loss of a methyl radical from the m/z 107 fragment.

m/z 43: The acetyl cation (CH₃CO⁺), a common fragment from acetamides resulting from

alpha-cleavage. [32][33]

Conclusion
The comprehensive spectroscopic analysis of N-(2-Methoxyphenyl)acetamide using ¹H NMR,

¹³C NMR, IR, and MS provides a self-validating system for its structural confirmation and purity

assessment. Each technique offers complementary information, and a thorough understanding

of the data and the underlying principles is essential for confident characterization in a research

and development setting. The protocols and interpretations provided in this guide serve as a

robust framework for scientists working with this and related compounds.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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